Abarelix Acetate

描述

属性

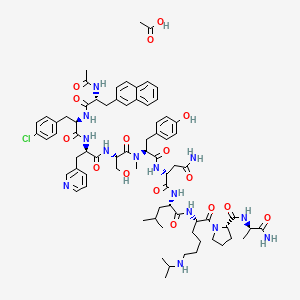

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide;acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14.C2H4O2/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47;1-2(3)4/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96);1H3,(H,3,4)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRHCGBCCWJPSQF-JOOIWXSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H99ClN14O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1476.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solid-Phase Peptide Synthesis of Abarelix Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-phase peptide synthesis (SPPS) of Abarelix Acetate, a synthetic decapeptide antagonist of gonadotropin-releasing hormone (GnRH). The document details the synthesis protocol, purification methods, and characterization, along with a summary of its mechanism of action.

Introduction to this compound

This compound is a potent GnRH antagonist used in the management of hormone-dependent prostate cancer. By competitively blocking GnRH receptors in the pituitary gland, it inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid reduction in testosterone levels without the initial surge observed with GnRH agonists.

The primary structure of Abarelix is: Ac-D-β-Nal-D-4-Cpa-D-3-Pal-Ser-N-Me-Tyr-D-Asn-Leu-iPr-Lys-Pro-D-Ala-NH₂

This guide focuses on the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase synthesis, a widely used methodology for peptide synthesis.

Solid-Phase Synthesis of this compound

The synthesis of Abarelix is performed on a solid support (resin), allowing for the sequential addition of amino acids in a C-terminal to N-terminal direction. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups.

Materials and Reagents

| Reagent | Purpose | Grade |

| Rink Amide MBHA Resin | Solid support for synthesis of a C-terminal amide peptide | 100-200 mesh, ~0.6 mmol/g loading |

| Fmoc-protected Amino Acids | Building blocks for peptide chain elongation | Synthesis grade |

| N,N'-Diisopropylcarbodiimide (DIC) | Coupling agent | Peptide synthesis grade |

| Hydroxybenzotriazole (HOBt) | Racemization suppressor | Peptide synthesis grade |

| Piperidine | Fmoc deprotection reagent | ACS grade |

| N,N-Dimethylformamide (DMF) | Solvent | Peptide synthesis grade |

| Dichloromethane (DCM) | Solvent | ACS grade |

| Trifluoroacetic acid (TFA) | Cleavage reagent | Reagent grade |

| Triisopropylsilane (TIS) | Scavenger | Reagent grade |

| Acetic Anhydride | N-terminal acetylation | ACS grade |

Synthesis Workflow

The overall workflow for the solid-phase synthesis of this compound is depicted below.

Quantitative Data

The following table summarizes the expected yields and purity at key stages of the synthesis process.

| Synthesis Stage | Parameter | Value | Reference |

| Crude Peptide | Purity (by HPLC) | 77-80% | |

| Purified Peptide | Purity (by HPLC) | >99.5% | |

| Overall Process | Total Yield | ~55% |

Experimental Protocols

Peptide Chain Elongation

This protocol describes a single coupling cycle. The cycle is repeated for each amino acid in the sequence, starting from Fmoc-D-Ala-OH and ending with the final D-β-Naphthylalanine.

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.

-

Add 3 equivalents of DIC and allow the activation to proceed for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using a Kaiser test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

N-terminal Acetylation

-

Following the final coupling and deprotection cycle, wash the resin-bound peptide with DMF.

-

Add a solution of acetic anhydride (10 eq) and diisopropylethylamine (DIPEA) (10 eq) in DMF.

-

Agitate for 1 hour at room temperature.

-

Wash the resin with DMF (5 times) and DCM (3 times), then dry under vacuum.

Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dried peptide-resin (10 mL per gram of resin).

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Dry the crude peptide under vacuum.

Purification

The crude Abarelix is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: C18, 10 µm particle size

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 20% to 50% Mobile Phase B over 60 minutes.

-

Detection: UV at 220 nm

-

Fractions containing the pure product are collected, combined, and lyophilized to obtain the final this compound as a white powder.

Mechanism of Action: GnRH Receptor Signaling

Abarelix acts as an antagonist at the GnRH receptor, a G-protein coupled receptor (GPCR) on pituitary gonadotrophs. By blocking the binding of endogenous GnRH, Abarelix prevents the downstream signaling cascade that leads to the synthesis and release of LH and FSH.

An In-depth Technical Guide to Abarelix Acetate: Chemical Structure and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abarelix Acetate is a synthetic decapeptide that functions as a potent gonadotropin-releasing hormone (GnRH) antagonist. By competitively blocking GnRH receptors in the pituitary gland, Abarelix inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, suppresses testosterone production, making it a therapeutic agent for hormone-dependent conditions such as advanced prostate cancer.[1][2] Unlike GnRH agonists, which cause an initial surge in testosterone levels, Abarelix leads to a rapid and sustained reduction in testosterone without this flare effect.[3] This guide provides a comprehensive overview of the chemical structure of this compound, its analogues, mechanism of action, and relevant experimental data and protocols.

Chemical Structure of this compound

Abarelix is a synthetic decapeptide with the following chemical structure and properties:

-

IUPAC Name: N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N-methyl-L-tyrosyl-D-asparaginyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-D-alaninamide, acetate salt[4]

-

Chemical Formula: C74H99ClN14O16[4]

-

Molecular Weight: 1476.14 g/mol [4]

-

CAS Number: 183552-38-7 (free base), 785804-17-3 (acetate)[4]

The structure of Abarelix incorporates several unnatural amino acids, which contribute to its enhanced stability and receptor binding affinity compared to the native GnRH decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2).[5][6]

References

- 1. urology-textbook.com [urology-textbook.com]

- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 3. Abarelix Alternatives Compared - Drugs.com [drugs.com]

- 4. CN107778354B - Method for synthesizing abarelix - Google Patents [patents.google.com]

- 5. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Abarelix Acetate: A Technical Guide to GnRH Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Abarelix Acetate to the Gonadotropin-Releasing Hormone (GnRH) receptor. Abarelix is a synthetic decapeptide and a potent GnRH antagonist designed for the palliative treatment of advanced symptomatic prostate cancer.[1][2] Its therapeutic effect stems from its ability to directly and competitively block GnRH receptors in the pituitary gland, thereby suppressing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This immediate blockade prevents the testosterone surge often seen with GnRH agonists.[4][5]

Mechanism of Action at the GnRH Receptor

Abarelix functions as a direct and competitive antagonist at the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotropes.[2][6] By binding to the GnRHR without activating it, Abarelix prevents the endogenous GnRH from initiating the signaling cascade that leads to gonadotropin production and subsequent testosterone release.[4][5] This competitive blockade results in a rapid and profound suppression of sex hormones.

Quantitative Analysis of Receptor Binding and Pharmacodynamics

The binding affinity of Abarelix for the GnRH receptor has been quantified through saturation binding studies. These experiments reveal a high affinity for the receptor. While direct binding affinity values (Kd, Ki) are crucial, pharmacodynamic measures such as the half-maximal inhibitory concentration (IC50) for hormone suppression provide a functional measure of the drug's potency in vivo.

| Parameter | Value | Species/System | Comments |

| Kd | 0.1 nM | Rat Pituitary LHRH Receptor | Determined from saturation binding studies with [125I]-abarelix. Represents the equilibrium dissociation constant. |

| IC50 (Testosterone) | 2.08 ng/mL | Healthy Men (ages 50-75) | Represents the plasma concentration of Abarelix required to inhibit testosterone secretion by 50%.[7] |

| IC50 (DHT) | 3.42 ng/mL | Healthy Men (ages 50-75) | Represents the plasma concentration of Abarelix required to inhibit dihydrotestosterone secretion by 50%.[7] |

| IC50 (FSH) | 6.43 ng/mL | Healthy Men (ages 50-75) | Represents the plasma concentration of Abarelix required to inhibit follicle-stimulating hormone secretion by 50%.[7] |

| IC50 (LH) | 4.25 ng/mL | Healthy Men (ages 50-75) | Represents the plasma concentration of Abarelix required to inhibit luteinizing hormone secretion by 50%.[7] |

GnRH Receptor Signaling Pathway and Abarelix Inhibition

The GnRH receptor primarily signals through the Gq/11 G-protein pathway.[8] Binding of GnRH initiates a conformational change in the receptor, activating the G-protein. This leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[9] These events initiate downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs), which ultimately lead to the synthesis and secretion of LH and FSH.[8] Abarelix, by competitively blocking the GnRH receptor, prevents the initiation of this entire cascade.

Experimental Protocols: Determining GnRH Receptor Binding Affinity

The binding affinity (Ki) of Abarelix for the GnRH receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (Abarelix) to displace a radiolabeled ligand that has a known high affinity for the receptor.

1. Membrane Preparation:

-

Source: Membranes are prepared from cell lines engineered to express a high density of the human GnRH receptor (e.g., HEK293 or COS-7 cells) or from animal pituitary tissue.

-

Protocol:

-

Cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method, such as the Bradford or BCA assay. Aliquots are stored at -80°C.

-

2. Competitive Binding Assay:

-

Materials:

-

Radioligand: A high-affinity GnRH agonist or antagonist labeled with a radioisotope, typically Iodine-125 (e.g., [125I]buserelin or [125I]-[D-Trp6]-GnRH).

-

Unlabeled Competitor: this compound, prepared in a series of increasing concentrations.

-

Assay Buffer: A buffered solution (e.g., 50 mM Tris, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled GnRH agonist (e.g., 1 µM Leuprolide) to saturate all specific binding sites.

-

-

Procedure:

-

In a 96-well plate, combine the prepared membranes (e.g., 10-50 µg protein), a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled Abarelix.

-

For total binding, add only membranes and radioligand.

-

For non-specific binding, add membranes, radioligand, and the high concentration of the non-specific control.

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound ligand.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

-

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of Abarelix.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of Abarelix that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. researchgate.net [researchgate.net]

- 2. On the use of cells or membranes for receptor binding: growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ChemiSCREEN™ GnRH Membrane Preparation | HTS027M [merckmillipore.com]

- 9. go.drugbank.com [go.drugbank.com]

The Discovery and Development of Abarelix: A GnRH Antagonist Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abarelix, a synthetic decapeptide, emerged as a first-in-class gonadotropin-releasing hormone (GnRH) antagonist for the treatment of advanced prostate cancer. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of Abarelix. It details the preclinical and clinical evaluation of the drug, including key experimental methodologies, and summarizes the quantitative data from these studies. The guide also illustrates the GnRH signaling pathway and experimental workflows through detailed diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Prostate cancer is a leading cause of cancer-related death in men, with a significant number of cases progressing to an advanced, hormone-dependent stage.[1] Androgen deprivation therapy (ADT) has been the cornerstone of treatment for advanced prostate cancer for decades.[2] The primary goal of ADT is to reduce serum testosterone to castrate levels, thereby inhibiting the growth of prostate cancer cells.[3]

Historically, this was achieved through surgical castration or with the use of GnRH agonists.[3] While effective in the long term, GnRH agonists are associated with an initial surge in testosterone levels, which can lead to a "clinical flare" of symptoms, such as bone pain and urinary obstruction.[3][4] This initial surge necessitated the co-administration of antiandrogens to mitigate these effects.[5]

The development of GnRH antagonists, such as Abarelix, represented a significant advancement in hormonal therapy for prostate cancer.[6][7] Unlike agonists, GnRH antagonists competitively block the GnRH receptor in the pituitary gland, leading to a rapid and profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone, without an initial surge.[1][8] Abarelix was the first GnRH antagonist to be approved by the FDA for the treatment of advanced symptomatic prostate cancer.[7]

This technical guide provides a comprehensive overview of the discovery and development of Abarelix, with a focus on its mechanism of action, preclinical and clinical pharmacology, and the experimental methodologies employed in its evaluation.

Mechanism of Action

Abarelix is a synthetic decapeptide that acts as a direct and competitive antagonist of the gonadotropin-releasing hormone (GnRH) receptor located on the gonadotroph cells of the anterior pituitary gland.[9][10]

The Hypothalamic-Pituitary-Gonadal Axis

The production of testosterone is regulated by the hypothalamic-pituitary-gonadal (HPG) axis. The hypothalamus releases GnRH in a pulsatile manner, which then binds to GnRH receptors on the anterior pituitary. This binding stimulates the synthesis and release of two key gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] LH, in turn, stimulates the Leydig cells in the testes to produce testosterone.

Abarelix's Competitive Antagonism

Abarelix competitively binds to and blocks the GnRH receptors in the pituitary gland.[10] This blockade prevents endogenous GnRH from binding and initiating the downstream signaling cascade. The immediate consequence is a rapid and sustained decrease in the secretion of both LH and FSH.[7][11] The reduction in LH levels directly leads to a profound suppression of testicular testosterone production, achieving medical castration levels (serum testosterone ≤ 50 ng/dL) without the initial surge seen with GnRH agonists.[12][13]

Synthesis and Structure-Activity Relationship

Synthesis of Abarelix

Abarelix is a synthetic decapeptide with the following amino acid sequence: Ac-D-Nal-D-Cpa-D-Pal-Ser-N-Me-Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2.[14] The synthesis of Abarelix is achieved through solid-phase peptide synthesis (SPPS), a widely used method for producing peptides.

Experimental Protocol: Solid-Phase Synthesis of Abarelix

A representative protocol for the solid-phase synthesis of Abarelix is as follows:

-

Resin Preparation: A suitable resin, such as 4-methylbenzhydrylamine (MBHA) resin, is used as the solid support. The first amino acid, D-Alanine, is coupled to the resin.[14]

-

Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound amino acid is removed using a deprotection agent (e.g., piperidine in DMF for Fmoc, or TFA in DCM for Boc).[14]

-

Amino Acid Coupling: The next protected amino acid in the sequence is activated using a coupling reagent (e.g., DIC/HOBt) and added to the resin to form a peptide bond.[14]

-

Washing: After each coupling and deprotection step, the resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and by-products.[14]

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the Abarelix sequence.[14]

-

Acetylation: After the final amino acid is coupled, the N-terminus is acetylated.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).[14]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: The purified Abarelix is lyophilized to obtain a stable powder.

Structure-Activity Relationship (SAR)

The structure of Abarelix was optimized through extensive structure-activity relationship (SAR) studies of GnRH decapeptide analogs to achieve high antagonist potency and stability. Key modifications include:

-

N-terminal modifications: The substitution of the native pGlu at position 1 with Ac-D-Nal and the introduction of D-amino acids at positions 2 and 3 (D-Cpa and D-Pal) enhance receptor binding affinity and protect against enzymatic degradation.[11][13]

-

Modifications at position 6: The substitution of Gly at position 6 with a D-amino acid is a common feature of both GnRH agonists and antagonists that increases potency.[13]

-

C-terminal modifications: The amidation of the C-terminal carboxyl group increases the half-life of the peptide.

Preclinical Development

In Vitro Studies

Receptor Binding Affinity

The binding affinity of Abarelix to the GnRH receptor was determined using competitive radioligand binding assays.

Experimental Protocol: GnRH Receptor Binding Assay

A representative protocol for a competitive radioligand binding assay is as follows:

-

Membrane Preparation: Pituitary membranes from primates or other suitable animal models are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled GnRH analog, such as [¹²⁵I]-labeled buserelin or a labeled GnRH antagonist, is used as the tracer.

-

Competition Assay: The pituitary membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled Abarelix.

-

Incubation: The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of Abarelix that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Bioassays

The antagonist activity of Abarelix was assessed in vitro by its ability to inhibit GnRH-stimulated LH release from cultured pituitary cells.

Experimental Protocol: In Vitro LH Release Assay

-

Cell Culture: Primary pituitary cells from rats or a suitable pituitary cell line are cultured.

-

Treatment: The cells are pre-incubated with varying concentrations of Abarelix for a specific duration.

-

Stimulation: The cells are then stimulated with a known concentration of GnRH.

-

LH Measurement: The concentration of LH released into the culture medium is measured using a specific immunoassay.

-

Data Analysis: The concentration of Abarelix that causes 50% inhibition of GnRH-stimulated LH release (IC₅₀) is determined.

In Vivo Studies

Animal Models

The in vivo efficacy of Abarelix was evaluated in various animal models, most commonly the castrated male rat model.

Experimental Protocol: Castrated Male Rat Model

-

Animal Model: Adult male rats are surgically castrated to reduce endogenous testosterone levels.

-

Treatment: After a recovery period, the castrated rats are administered Abarelix via subcutaneous or intramuscular injection.

-

Hormone Measurement: Blood samples are collected at various time points after administration, and serum concentrations of testosterone and LH are measured using specific immunoassays or LC-MS/MS.

-

Efficacy Endpoint: The primary endpoint is the suppression of serum testosterone to castrate levels.

Pharmacokinetics

Pharmacokinetic studies were conducted in animals to determine the absorption, distribution, metabolism, and excretion (ADME) of Abarelix. Studies in rats and monkeys showed that Abarelix is primarily metabolized through hydrolysis of peptide bonds, with no significant involvement of cytochrome P450 enzymes.[15]

Table 1: Preclinical Pharmacokinetic Parameters of Abarelix

| Parameter | Animal Model | Value | Reference |

| Absorption | |||

| Tmax (intramuscular) | Rat | ~3 days | [15] |

| Metabolism | |||

| Primary Pathway | Rat, Monkey | Hydrolysis of peptide bonds | [15] |

Clinical Development

Abarelix underwent extensive clinical development in Phase I, II, and III trials to evaluate its safety and efficacy in men with advanced prostate cancer.

Phase II Clinical Trials

Phase II studies demonstrated that Abarelix rapidly and effectively suppresses testosterone to castrate levels without the initial surge observed with GnRH agonists.[11] These studies also established the dose and administration schedule for the Phase III trials.

Phase III Clinical Trials

Pivotal Phase III trials compared the efficacy and safety of Abarelix to standard therapies, including GnRH agonists alone or in combination with an antiandrogen.[12][16]

Experimental Protocol: Representative Phase III Clinical Trial Design

-

Study Design: Multicenter, open-label, randomized, active-controlled trial.[12]

-

Patient Population: Men with advanced, symptomatic prostate cancer.[12]

-

Treatment Arms:

-

Primary Efficacy Endpoints:

-

Secondary Endpoints:

-

Safety Assessments:

Clinical Efficacy

Clinical trials consistently demonstrated the superiority of Abarelix over GnRH agonists in achieving rapid testosterone suppression and avoiding the initial testosterone surge.[12][13]

Table 2: Summary of Key Efficacy Data from a Phase III Trial (Abarelix vs. Leuprolide)

| Efficacy Endpoint | Abarelix Group | Leuprolide Group | p-value | Reference |

| Avoidance of Testosterone Surge | 100% | 18% | <0.001 | [12] |

| Medical Castration on Day 8 | 78% | 0% | <0.001 | [12] |

| Maintained Castration (Day 29-85) | 93% | 96% | NS | [12] |

NS = Not Significant

Clinical Safety

The overall safety profile of Abarelix was comparable to that of GnRH agonists.[11] The most common adverse events were related to androgen deprivation, such as hot flashes, fatigue, and decreased libido.[14] However, Abarelix was associated with a higher incidence of immediate-onset systemic allergic reactions, some of which were severe.[11][13] This led to a risk management program and its eventual withdrawal from the US market for commercial reasons.[14]

Pharmacokinetics in Humans

Following intramuscular administration of a 100 mg dose, Abarelix is absorbed slowly, reaching a mean peak plasma concentration of approximately 43.4 ng/mL at around 3 days.[15] The terminal half-life is approximately 13.2 days.

Table 3: Pharmacokinetic Parameters of Abarelix in Humans (100 mg IM dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | 43.4 ± 32.3 | [15] |

| Tmax (days) | 3.0 ± 2.9 | [15] |

| t1/2 (days) | 13.2 ± 3.2 |

Experimental Protocol: Determination of Hormone Levels in Clinical Trials

-

Testosterone Measurement: Serum testosterone levels were typically measured using a validated immunoassay or, for greater accuracy at low concentrations, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

LH Measurement: Serum LH levels were measured using a validated chemiluminescence immunoassay.

Formulation

Abarelix was formulated as a sterile, white to off-white, lyophilized powder for injectable suspension.[12] To achieve a sustained-release depot formulation, Abarelix was complexed with sodium carboxymethylcellulose (CMC).[5] This complex forms a stable, water-insoluble depot upon reconstitution with 0.9% Sodium Chloride Injection, allowing for prolonged release of the drug following intramuscular administration.[5]

Experimental Protocol: Preparation of Abarelix-CMC Complex

A representative method for the preparation of the Abarelix-CMC complex is as follows:

-

Dissolution: Abarelix acetate is dissolved in an aqueous solution.

-

Complexation: An aqueous solution of sodium carboxymethylcellulose is added to the Abarelix solution under controlled pH and temperature conditions to facilitate the formation of the insoluble Abarelix-CMC complex.

-

Isolation: The precipitated complex is isolated by filtration or centrifugation.

-

Washing: The complex is washed with water to remove any unreacted components.

-

Lyophilization: The purified complex is lyophilized to produce a sterile powder ready for reconstitution.

Conclusion

The discovery and development of Abarelix marked a significant milestone in the hormonal treatment of advanced prostate cancer. As the first-in-class GnRH antagonist, it offered a distinct advantage over existing GnRH agonists by providing rapid and profound testosterone suppression without the risk of a clinical flare. The comprehensive preclinical and clinical development program established its efficacy and safety profile. Although its commercial availability was limited due to concerns about allergic reactions, the development of Abarelix paved the way for a new generation of GnRH antagonists and provided valuable insights into the management of hormone-sensitive prostate cancer. This technical guide has provided a detailed overview of the key scientific and clinical aspects of Abarelix's development, serving as a valuable resource for the scientific community.

References

- 1. nvkc.nl [nvkc.nl]

- 2. Medical Castration Using the Investigational Oral GnRH Antagonist TAK-385 (Relugolix): Phase 1 Study in Healthy Males - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Usefulness of Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry Method for Low Serum Testosterone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Rapid Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Total and Free Testosterone in Human Serum and Its Application to Monitoring Biomarker Response of Elite Athletes [mdpi.com]

- 6. Sensitive LC-MS/MS Assay for Total Testosterone Quantification on Unit Resolution and High-Resolution Instruments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ec.bioscientifica.com [ec.bioscientifica.com]

- 9. researchgate.net [researchgate.net]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. Chemiluminescence Immunoassay Test Quantitative Determination Of LH [custom-monoclonalantibody.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. biobest.com.au [biobest.com.au]

- 14. CN104897909A - Luteinizing hormone (LH)chemiluminescence immunoassay quantitative determination kit - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. A gonadotropin-releasing hormone (GnRH) receptor specific for GnRH II in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

Abarelix Acetate: A Deep Dive into its Effects on Testosterone and Luteinizing Hormone

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Abarelix Acetate, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist. It is designed for researchers, scientists, and drug development professionals, offering a detailed examination of its impact on testosterone and luteinizing hormone (LH) levels, its mechanism of action, and the experimental methodologies used to evaluate its efficacy. Abarelix works by directly and competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and profound suppression of gonadotropins and, consequently, testosterone.[1] Unlike GnRH agonists, it does not cause an initial surge in testosterone levels, a clinically significant advantage in the management of hormone-dependent conditions such as advanced prostate cancer.[2][3]

Core Mechanism of Action: Competitive Antagonism of the GnRH Receptor

Abarelix exerts its effects by competitively binding to GnRH receptors on the anterior pituitary gonadotropes.[1] This binding blocks the endogenous GnRH from stimulating the synthesis and release of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The inhibition of LH secretion is the primary mechanism through which Abarelix rapidly reduces the production of testosterone in the testes.[1] This direct and immediate blockade prevents the initial surge in LH and testosterone that is characteristic of GnRH agonist therapy.[2][3]

The signaling pathway initiated by GnRH binding to its receptor is a critical component of the hypothalamic-pituitary-gonadal axis. The GnRH receptor is a G-protein coupled receptor (GPCR). Upon activation by GnRH, it primarily couples to Gαq/11, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and release of LH and FSH. Abarelix, by competitively occupying the GnRH receptor, prevents the initiation of this signaling cascade.

Quantitative Effects on Testosterone and LH Levels

Clinical trials have demonstrated the rapid and sustained suppression of testosterone and LH following the administration of this compound. The following tables summarize the key quantitative data from pivotal studies.

Table 1: Effect of this compound on Serum Testosterone Levels

| Study | Treatment Group | N | Primary Endpoint | Results | Citation |

| Phase III (149-98-02) | Abarelix 100 mg | 179 | Achievement and maintenance of medical castration (serum testosterone ≤ 50 ng/dL) from Day 29 to Day 85 | 91.7% of patients achieved and maintained medical castration. | [4][5] |

| Leuprolide Acetate 7.5 mg | 90 | 95.5% of patients achieved and maintained medical castration. | [4][5] | ||

| Phase III (149-98-03) | Abarelix 100 mg | 169 | Achievement and maintenance of medical castration (serum testosterone ≤ 50 ng/dL) from Day 29 to Day 85 | 92.9% of patients achieved and maintained medical castration. | [4][5] |

| Leuprolide Acetate 7.5 mg + Bicalutamide 50 mg | 86 | 95.2% of patients achieved and maintained medical castration. | [4][5] | ||

| Phase III (Combined) | Abarelix 100 mg | 348 | Avoidance of testosterone surge (≤10% increase from baseline between Days 2 and 8) | 100% of patients avoided a testosterone surge. | [2][4] |

| LHRH Agonist | 172 | 16% of patients avoided a testosterone surge. | [2][4] | ||

| Abarelix 100 mg | - | Rapidity of medical castration (serum testosterone ≤ 50 ng/dL) | 24% by Day 2; 70% by Day 8. | [5] | |

| LHRH Agonist | - | 0% by Day 8. | [5] |

Table 2: Effect of this compound on Serum Luteinizing Hormone (LH) Levels

| Study | Time Point | Abarelix Group Median LH (mIU/mL) | LHRH Agonist Group Median LH (mIU/mL) | Citation |

| Phase III (149-98-02 & 149-98-03) | Baseline | 6.4 | 6.0 | [4] |

| Day 2 | 1.0 | 25.1 | [4] | |

| Day 4 | 0.5 | 18.0 | [4] | |

| Day 8 | 0.5 | 6.5 | [4] | |

| Day 15 | 0.5 | 1.1 | [4] | |

| Day 29 | 0.5 | 0.5 | [4] | |

| Day 85 | 0.5 | 0.5 | [4] | |

| Day 169 | 0.5 | 0.5 | [4] |

Experimental Protocols

The clinical evaluation of this compound involved rigorous experimental designs to assess its efficacy and safety. The following sections detail the methodologies employed in the pivotal clinical trials.

Pivotal Phase III Clinical Trial Design (Studies 149-98-02 & 149-98-03)

These were open-label, randomized, active-comparator studies in patients with prostate cancer.

-

Patient Population: Men with prostate cancer who were candidates for initial hormonal therapy.

-

Treatment Arms:

-

Abarelix: 100 mg intramuscularly (IM) on Day 1, 15, 29, and every 4 weeks thereafter.

-

Active Comparator (Study 149-98-02): Leuprolide Acetate 7.5 mg IM every 4 weeks.

-

Active Comparator (Study 149-98-03): Leuprolide Acetate 7.5 mg IM every 4 weeks plus daily oral Bicalutamide 50 mg.[5]

-

-

Primary Efficacy Endpoints:

-

Achievement and maintenance of medical castration, defined as a serum testosterone concentration of ≤ 50 ng/dL on Day 29 with no two consecutive testosterone measurements > 50 ng/dL between Days 29 and 85.[4]

-

Avoidance of testosterone surge, defined as no serum testosterone concentration between Days 2 and 8 exceeding baseline by ≥10%.[4]

-

Rapidity of medical castration, defined as achieving a serum testosterone concentration of ≤ 50 ng/dL by Day 8.[4]

-

-

Hormone Level Assessments: Serum samples for testosterone and LH were collected at baseline and at specified intervals throughout the studies, including Days 2, 4, 8, 15, 29, and then periodically.

Hormone Assay Methodology

While the specific commercial kits and instruments used in the pivotal trials are not detailed in the publicly available documents, the measurement of serum testosterone and LH would have followed standard clinical laboratory practices for immunoassays. The FDA Medical Review for Plenaxis (NDA 21-320) noted that the lower limit of detection for the testosterone assay was 8 ng/dL, and values below this were reported as 8 ng/dL.[4]

A representative experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of testosterone in serum is as follows:

-

Principle: A known amount of enzyme-labeled testosterone competes with the testosterone in the patient sample for binding sites on a limited number of testosterone-specific antibody-coated microplate wells.

-

Sample Preparation: Serum samples are collected and centrifuged to separate the serum.

-

Assay Procedure:

-

Aliquots of standards, controls, and patient sera are pipetted into the antibody-coated microplate wells.

-

The enzyme-conjugated testosterone is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The wells are washed to remove unbound components.

-

A substrate solution is added, which reacts with the enzyme to produce a color change.

-

The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of testosterone in the sample.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The testosterone concentration in the patient samples is then determined by interpolating from the standard curve.

A similar sandwich ELISA principle is typically used for the measurement of LH, where the hormone in the sample is "sandwiched" between two specific antibodies, one coated on the microplate and the other linked to an enzyme. In this case, the color intensity is directly proportional to the LH concentration.

Conclusion

This compound effectively and rapidly suppresses testosterone and LH levels through competitive antagonism of the GnRH receptor in the pituitary. Clinical data robustly supports its ability to induce medical castration without the testosterone surge associated with GnRH agonists, offering a significant clinical benefit for patients with advanced, symptomatic prostate cancer. The quantitative data and experimental protocols outlined in this guide provide a detailed understanding of the pharmacological profile of this compound for researchers and professionals in the field of drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 3, multicenter, open label, randomized study of abarelix versus leuprolide plus daily antiandrogen in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. NCA - Abarelix for the Treatment of Prostate Cancer (CAG-00238N) - Decision Memo [cms.gov]

The In-Vivo Journey of Abarelix Acetate: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Abarelix Acetate, a synthetic decapeptide and potent gonadotropin-releasing hormone (GnRH) antagonist. This document synthesizes publicly available data to offer a detailed understanding of the absorption, distribution, metabolism, and excretion of this compound, supplemented by experimental methodologies and visual representations of key processes.

Pharmacokinetic Profile of this compound

This compound's pharmacokinetic profile is characterized by its route of administration and formulation, which significantly influence its absorption and subsequent disposition in the body. Clinical studies have evaluated both an injectable solution and a depot formulation for intramuscular (IM) and subcutaneous (SC) administration.

Table 1: Pharmacokinetic Parameters of this compound Following a Single 100 mg Intramuscular (IM) Injection of a Depot Suspension in Healthy Male Volunteers (52-75 years)[1][2]

| Parameter | Mean Value (± SD) | Unit |

| Cmax (Maximum Plasma Concentration) | 43.4 (± 32.3) | ng/mL |

| Tmax (Time to Cmax) | 3.0 (± 2.9) | days |

| AUC0-∞ (Area Under the Curve) | 500 (± 96) | ng⚫day/mL |

| CL/F (Apparent Total Body Clearance) | 208 (± 48) | L/day |

| t1/2 (Terminal Half-Life) | 13.2 (± 3.2) | days |

| Vd/F (Apparent Volume of Distribution) | 4040 (± 1607) | L |

Table 2: Comparative Pharmacokinetics of Abarelix Injectable Solution vs. Depot Injection[3][4]

| Parameter | Abarelix Injectable Solution (15 µg/kg IM) | Abarelix Depot Injection (100 mg IM) | Unit |

| Tmax | 1 | 3 | hours / days |

| Terminal t1/2 | 5.3 | 13.2 | hours / days |

| Relative Bioavailability | - | 0.52 | - |

Table 3: Pharmacokinetic Parameters of Abarelix Following Continuous Subcutaneous (SC) Infusion (50 µg/kg/day) in Prostate Cancer Patients[5]

| Parameter | Mean Value | Unit |

| Cmax (Observed) | 56.1 | ng/mL |

| Average Plasma Concentration | 48.6 | ng/mL |

| Time to Peak Concentration | ~28 | days |

| Half-Life (Observed) | 10.0 | days |

Key Insights from Pharmacokinetic Data:

-

Absorption: Following intramuscular administration of the depot formulation, abarelix is absorbed slowly, reaching peak plasma concentrations approximately 3 days post-injection[1][2][3]. The injectable solution, in contrast, has a much faster absorption rate with a Tmax of about 1 hour[4][5]. Continuous subcutaneous infusion leads to a gradual increase in plasma concentration, peaking at around 28 days[6].

-

Distribution: The apparent volume of distribution is large (4040 ± 1607 L), suggesting extensive distribution of abarelix throughout the body[1][2]. Abarelix is also highly bound to plasma proteins (96% to 99%).

-

Elimination: The terminal half-life of the depot formulation is approximately 13.2 days, allowing for extended dosing intervals[1][2]. The injectable solution has a significantly shorter half-life of 5.3 hours[4][5]. Renal clearance was determined to be 14.4 L/day after a 100 mg IM dose[1][2].

Metabolism of this compound

The metabolic fate of this compound has been investigated through both in-vitro and in-vivo studies.

-

Primary Metabolic Pathway: The major route of metabolism for abarelix is the hydrolysis of its peptide bonds[1][2][3]. This breakdown is a common metabolic pathway for peptide-based drugs.

-

No Cytochrome P450 Involvement: Crucially, there is no evidence to suggest the involvement of the cytochrome P450 enzyme system in the metabolism of abarelix[1][2][3]. This minimizes the potential for drug-drug interactions with compounds that are substrates, inhibitors, or inducers of CYP enzymes.

-

Metabolites: In-vitro studies using hepatocytes from rats, monkeys, and humans, as well as in-vivo studies in rats and monkeys, have not identified any significant oxidative or conjugated metabolites[1][2][3]. No detectable metabolites were found in human urine following an intramuscular injection[1].

Excretion of this compound

The primary route of elimination for unchanged abarelix appears to be renal.

-

Urinary Excretion: Following a 15 µg/kg intramuscular injection in humans, approximately 13% of the unchanged drug was recovered in the urine[1].

Experimental Protocols

Detailed, proprietary experimental protocols for the clinical trials of this compound are not fully available in the public domain. However, based on information from FDA reviews and clinical study publications, the following methodologies were employed.

Pharmacokinetic Analysis Workflow

The general workflow for determining the pharmacokinetic parameters of Abarelix involved the following key steps:

Caption: General workflow for pharmacokinetic studies of Abarelix.

Detailed Methodologies:

-

Study Design: The studies were typically open-label and involved either healthy male subjects or patients with prostate cancer[4][6]. Dosing regimens varied depending on the formulation being tested, including single intramuscular injections of an injectable solution or a depot suspension, and continuous subcutaneous infusions[4][6].

-

Sample Collection: Serial blood samples were collected at predefined time points after drug administration to characterize the plasma concentration-time profile.

-

Bioanalytical Method: While specific details of the analytical methods used for abarelix are not publicly available, drugs of a similar class are typically quantified in plasma using highly sensitive techniques such as:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a common and robust method for quantifying small molecules and peptides in biological matrices. A representative, though not specific to Abarelix, LC-MS/MS method for a peptide drug would involve:

-

Sample Preparation: Protein precipitation of plasma samples using a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.

-

Chromatographic Separation: Separation of the analyte from endogenous plasma components on a reverse-phase HPLC column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

Mass Spectrometric Detection: Detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard would be monitored for quantification.

-

-

Radioimmunoassay (RIA): This is another sensitive method that could have been used, particularly in the earlier stages of development. It involves the use of a radiolabeled form of the drug and a specific antibody to quantify the amount of unlabeled drug in a sample through competitive binding.

-

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data were analyzed using non-compartmental or compartmental pharmacokinetic models to determine parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Metabolism Studies

The investigation into the metabolism of Abarelix likely followed this general experimental workflow:

Caption: General workflow for the investigation of Abarelix metabolism.

Detailed Methodologies:

-

In-Vitro Studies:

-

Hepatocyte Incubations: Abarelix would be incubated with suspensions of cryopreserved hepatocytes from different species (human, monkey, rat) to identify the metabolites formed in a cellular environment that contains a broad range of metabolic enzymes.

-

Microsomal Incubations: To specifically assess the role of cytochrome P450 enzymes, abarelix would be incubated with liver microsomes in the presence and absence of NADPH (a necessary cofactor for CYP450 activity). The lack of significant metabolism in the presence of NADPH would confirm the non-involvement of CYP450 enzymes.

-

-

In-Vivo Studies:

-

Animal Models: Radiolabeled abarelix would be administered to animal species such as rats and monkeys.

-

Sample Collection and Analysis: Urine, feces, and plasma would be collected over time and analyzed using techniques like LC-MS/MS to identify and quantify the parent drug and any metabolites. This allows for the determination of the primary routes of excretion and the overall metabolic profile in a whole-organism system.

-

Signaling Pathway: Mechanism of Action

Abarelix exerts its therapeutic effect by acting as a direct antagonist of the GnRH receptors in the pituitary gland. This leads to a rapid and profound suppression of gonadotropin and, consequently, testosterone secretion.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacokinetics and pharmacodynamics of abarelix, a gonadotropin-releasing hormone antagonist, after subcutaneous continuous infusion in patients with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of a novel depot formulation of abarelix, a gonadotropin-releasing hormone (GnRH) antagonist, in healthy men ages 50 to 75 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to Abarelix Acetate for Hormone-Sensitive Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Abarelix Acetate, a potent gonadotropin-releasing hormone (GnRH) antagonist, for its application in hormone-sensitive cancer research, with a primary focus on prostate cancer.

Introduction

This compound is a synthetic decapeptide with potent antagonistic activity against the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2][3] By competitively blocking GnRH receptors in the pituitary gland, Abarelix directly inhibits the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4][5] This suppression of gonadotropins leads to a rapid reduction in testosterone secretion from the testes.[5] Unlike GnRH agonists, Abarelix does not cause an initial surge in testosterone levels, which is a significant advantage in treating patients with advanced symptomatic prostate cancer where a testosterone flare could exacerbate clinical symptoms.[6][7][8] Although it was withdrawn from the U.S. market due to concerns about allergic reactions, its mechanism of action and clinical data remain highly relevant for research into hormone-sensitive cancers.[9][10]

Mechanism of Action

Gonadotropin-releasing hormone, produced in the hypothalamus, is a key regulator of the reproductive endocrine system. It stimulates the GnRH receptors on pituitary gonadotropes, triggering a signaling cascade that results in the synthesis and release of LH and FSH.[11] In males, LH stimulates the Leydig cells in the testes to produce testosterone, a primary driver for the growth of hormone-sensitive prostate cancer.[11]

Abarelix acts as a competitive antagonist at the GnRH receptor. By binding to the receptor, it prevents the endogenous GnRH from initiating the signaling pathway, thus halting the production and release of LH and FSH. This leads to a rapid and profound suppression of testosterone to castrate levels.[11]

Figure 1: Signaling pathway of GnRH and the inhibitory action of this compound.

Quantitative Data

Pharmacokinetic Properties of this compound

The pharmacokinetic profile of this compound following a single 100 mg intramuscular injection in healthy male volunteers is summarized below.

| Parameter | Mean Value (± SD) | Reference |

| Cmax (ng/mL) | 43.4 ± 32.3 | [1][5][9][12] |

| Tmax (days) | 3.0 ± 2.9 | [1][5][9][12] |

| AUC0-∞ (ng·day/mL) | 500 ± 96 | [5] |

| Terminal Half-life (t1/2) (days) | 13.2 ± 3.2 | [5][9][13] |

| Apparent Volume of Distribution (L) | 4040 ± 1607 | [1][5][12] |

Pharmacodynamic Profile of this compound

The inhibitory concentrations (IC50) of Abarelix for key hormones were determined in a study with healthy men.

| Hormone | Mean IC50 (ng/mL) | Reference |

| Testosterone (T) | 2.08 | [13] |

| Dihydrotestosterone (DHT) | 3.42 | [13] |

| Follicle-Stimulating Hormone (FSH) | 6.43 | [13] |

| Luteinizing Hormone (LH) | 4.25 | [13] |

Clinical Efficacy in Prostate Cancer Trials (vs. Leuprolide Acetate)

Clinical trials have demonstrated the efficacy of Abarelix in achieving medical castration in men with prostate cancer, particularly in its rapid action and avoidance of a testosterone surge compared to the GnRH agonist leuprolide acetate.

| Efficacy Endpoint | Abarelix Group | Leuprolide Acetate Group | p-value | Reference |

| Avoidance of Testosterone Surge | 100% (of patients) | 18% (of patients) | <0.001 | [14] |

| Medical Castration at Day 8 | 78% (of patients) | 0% (of patients) | <0.001 | [14] |

| Medical Castration at Day 29 through 85 | Comparable | Comparable | - | [14] |

Receptor Binding Affinity

Saturation binding studies have shown a high affinity of Abarelix for the rat pituitary LHRH (GnRH) receptor.

| Parameter | Value | Reference |

| Dissociation Constant (KD) | 0.1 nM | [2][5][12] |

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effect of this compound on the viability and proliferation of hormone-sensitive human prostate cancer cells (e.g., LNCaP).

Materials:

-

This compound

-

LNCaP human prostate cancer cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Methodology:

-

Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the LNCaP cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of this compound in sterile DMSO and then dilute to final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) in serum-free RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Incubation: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plates for 24, 48, and 72 hours.

-

Viability Assessment (MTT Assay Example):

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log concentration of this compound to determine the IC50 value.

In Vitro Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GnRH receptor.

Materials:

-

Cell line overexpressing the human GnRH receptor (e.g., HEK293-hGnRHR)

-

Radiolabeled GnRH analog (e.g., [125I]-Tryptorelin)

-

This compound

-

Binding buffer (e.g., Tris-HCl with BSA)

-

Glass fiber filters

-

Scintillation counter and fluid

Methodology:

-

Membrane Preparation: Prepare cell membranes from the HEK293-hGnRHR cells by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radiolabeled GnRH analog at a fixed concentration (below its KD), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of this compound. The IC50 value is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

In Vivo Xenograft Tumor Growth Study

Objective: To evaluate the in vivo efficacy of this compound in a hormone-sensitive prostate cancer mouse model.

Materials:

-

Male immunodeficient mice (e.g., NOD-SCID or nude mice)

-

LNCaP human prostate cancer cells

-

Matrigel

-

This compound for injection (depot formulation)

-

Calipers for tumor measurement

-

Anesthesia

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound via intramuscular injection at a predetermined dose and schedule (e.g., 100 mg/kg every 4 weeks). The control group should receive a vehicle injection.

-

Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of general health and toxicity.

-

Endpoint: At the end of the study (e.g., after 4-6 weeks of treatment or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the Abarelix-treated and control groups to assess the anti-tumor efficacy.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel GnRH antagonist.

Figure 2: General experimental workflow for evaluating a novel GnRH antagonist.

Conclusion

This compound serves as a valuable research tool for studying the effects of potent GnRH antagonism in hormone-sensitive cancers. Its rapid and direct mechanism of action in suppressing testosterone without an initial surge provides a clear model for androgen deprivation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments aimed at understanding the role of the GnRH signaling pathway in cancer and developing novel hormonal therapies. While its clinical use has been limited, the scientific insights gained from studying Abarelix continue to inform the field.

References

- 1. researchgate.net [researchgate.net]

- 2. Pituitary effects of steroid hormones on secretion of follicle-stimulating hormone and luteinizing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An open-label study of abarelix in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stop GnRH-agonist/GnRH-antagonist protocol: a different insight on ovarian stimulation for IVF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Abarelix and other gonadotrophin-releasing hormone antagonists in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Abarelix for injectable suspension: first-in-class gonadotropin-releasing hormone antagonist for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of Flexible Half-Dose Gonadotropin-Releasing Hormone Antagonist Protocol on in vitro Fertilization Outcome in Predicted Normal Responder: A Study Protocol for a Multicentered, Randomized, Non-Inferiority, Parallel Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of GnRH and its antagonist (Antarelix) on LH release from cultured bovine anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. Dose-escalated abarelix in androgen-independent prostate cancer: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Abarelix Acetate in LNCaP and PC-3 Prostate Cancer Cell Lines

For Research Use Only.

Introduction

Abarelix Acetate is a potent synthetic antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] In clinical settings, it is used for the palliative treatment of advanced prostate cancer by preventing the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, thereby reducing testosterone levels.[2][3][4] Beyond its systemic hormonal effects, preclinical evidence suggests that GnRH analogs can exert direct effects on prostate cancer cells, which express GnRH receptors.[5]

These application notes provide an overview of the effects of this compound on the androgen-sensitive LNCaP and androgen-independent PC-3 human prostate cancer cell lines, along with detailed protocols for in vitro studies. The information is intended for researchers, scientists, and drug development professionals investigating the direct anti-tumor activities of GnRH antagonists.

Mechanism of Action in Prostate Cancer Cells

Both LNCaP and PC-3 prostate cancer cell lines have been shown to express GnRH receptors.[5][6] The binding of GnRH antagonists like this compound to these receptors on cancer cells can trigger intracellular signaling cascades that are independent of the pituitary-gonadal axis. The primary signaling pathway implicated is mediated by Gαi proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This can, in turn, modulate the activity of downstream pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt signaling cascades, ultimately impacting cell proliferation, survival, and apoptosis.[7][8][9]

Effects of GnRH Antagonists on LNCaP and PC-3 Cells

While specific quantitative data for this compound is limited in the public domain, studies on other GnRH antagonists with the same mechanism of action provide valuable insights into its expected effects on LNCaP and PC-3 cells.

LNCaP (Androgen-Sensitive) Cells

Studies have demonstrated that GnRH antagonists can directly inhibit the viability of LNCaP cells. For example, the GnRH antagonist Degarelix has been shown to significantly reduce the cell viability of LNCaP cells.[10] Furthermore, GnRH antagonists can induce apoptosis in these cells.

PC-3 (Androgen-Independent) Cells

The direct effects of GnRH antagonists on PC-3 cells appear to be more complex. One study reported that the GnRH antagonist Ozarelix exhibited antiproliferative effects on PC-3 cells, leading to an accumulation of cells in the G2/M phase of the cell cycle and inducing apoptosis through a caspase-8-dependent activation of caspase-3.[11] In contrast, another study found that Degarelix did not reduce the viability of PC-3 cells.[12] This suggests that the response of PC-3 cells to GnRH antagonists may be dependent on the specific compound and experimental conditions.

Data Summary

The following table summarizes the reported effects of GnRH antagonists on LNCaP and PC-3 cell lines. It is important to note that this data is derived from studies using Abarelix analogues, and direct dose-response studies with this compound are recommended.

| Cell Line | GnRH Antagonist | Effect | Observations |

| LNCaP | Degarelix | Reduced Cell Viability | Significant reduction in cell viability compared to controls.[10] |

| LNCaP | Cetrorelix | Inhibition of Agonist-Induced Proliferation | Inhibited the proliferative effect of a GnRH agonist.[13] |

| PC-3 | Ozarelix | Antiproliferative | Accumulation of cells in the G2/M phase of the cell cycle.[11] |

| PC-3 | Ozarelix | Apoptosis Induction | Caspase-8-dependent caspase-3 activation.[11] |

| PC-3 | Degarelix | No Effect on Cell Viability | Did not reduce cell viability under the tested conditions.[12] |

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in LNCaP and PC-3 cell culture.

Cell Culture and Maintenance

LNCaP Cells:

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA. LNCaP cells can be semi-adherent, so gentle scraping may be necessary.

PC-3 Cells:

-

Media: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 80-90% confluency, detach with 0.25% Trypsin-EDTA.

Preparation of this compound Stock Solution

-

Dissolve this compound in a suitable solvent such as sterile, nuclease-free water or DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C.

Cell Viability/Proliferation Assay (MTT or WST-1)

-

Seed LNCaP or PC-3 cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a vehicle-only control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 48 hours).

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]

-

Incubate in the dark at room temperature for 15 minutes.[15]

-

Analyze the cells by flow cytometry within one hour.[15]

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Seed cells in a 6-well plate and treat with this compound.

-

Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways

Caption: Direct signaling of this compound in prostate cancer cells.

Experimental Workflow

Caption: Workflow for assessing this compound's in vitro effects.

Conclusion

This compound and other GnRH antagonists represent a promising area of research for their direct anti-tumor effects on prostate cancer cells, independent of their systemic hormonal actions. The provided protocols and background information serve as a guide for investigating these effects in the LNCaP and PC-3 cell line models. Further research is warranted to fully elucidate the specific molecular mechanisms and to quantify the dose-dependent effects of this compound on these and other prostate cancer cell lines.

References

- 1. Function of Abarelix in Advanced Prostate Cancer - Creative Peptides [creative-peptides.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. A phase 3, multicenter, open-label, randomized study of abarelix versus leuprolide acetate in men with prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An open-label study of abarelix in men with symptomatic prostate cancer at risk of treatment with LHRH agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Ozarelix, a fourth generation GnRH antagonist, induces apoptosis in hormone refractory androgen receptor negative prostate cancer cells modulating expression and activity of death receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Apoptosis Protocols | USF Health [health.usf.edu]

Application Notes and Protocols for Abarelix Acetate in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Abarelix Acetate in preclinical xenograft mouse models, particularly for studies involving hormone-sensitive cancers such as prostate cancer. The information presented here is intended to guide researchers in establishing an effective androgen deprivation therapy (ADT) model to evaluate novel therapeutics, understand mechanisms of resistance, and explore the physiological effects of hormonal suppression.

Introduction

This compound is a potent synthetic gonadotropin-releasing hormone (GnRH) antagonist.[1][2] Unlike GnRH agonists which cause an initial surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary increase in testosterone, Abarelix directly and competitively blocks GnRH receptors in the pituitary gland.[1][3] This direct antagonism leads to a rapid and profound reduction in LH and FSH secretion, and consequently, a swift suppression of testosterone to castrate levels without the initial flare phenomenon.[1][3] This makes Abarelix an invaluable tool for establishing xenograft models that require rapid and sustained androgen deprivation.

Mechanism of Action

Abarelix competitively binds to GnRH receptors on pituitary gonadotrophs, preventing the binding of endogenous GnRH. This blockade inhibits the synthesis and release of LH and FSH. In males, the reduction in LH levels leads to decreased testosterone production by the Leydig cells in the testes. This suppression of the hypothalamic-pituitary-gonadal axis is the cornerstone of androgen deprivation therapy for hormone-dependent malignancies.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols are adapted from established methodologies for inducing androgen deprivation in xenograft mouse models using GnRH antagonists. While Abarelix-specific preclinical protocols are not widely published, the following protocol, based on the use of the GnRH antagonist Degarelix, provides a robust framework.[4] Researchers should optimize parameters for their specific cell line and experimental goals.